
Tramadol-d6 Hydrochloride
概要
説明
Tramadol-d6 Hydrochloride is a deuterated form of Tramadol Hydrochloride, a centrally acting synthetic opioid analgesic. It is used primarily for the management of moderate to moderately severe pain. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tramadol-d6 Hydrochloride involves the reaction of Tramadol with deuterated reagents. One common method includes the use of deuterated dimethylamine in the presence of a deuterated solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic purity. The reaction mixture is then subjected to purification processes such as crystallization and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Tramadol-d6 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form O-desmethyl-tramadol-d6.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the amine or hydroxyl groups, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
O-desmethyl-tramadol-d6: Formed through oxidation.
Alcohol derivatives: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
科学的研究の応用
Internal Standard in Mass Spectrometry
Tramadol-d6 Hydrochloride is predominantly used as an internal standard in mass spectrometry (MS) experiments involving tramadol. The deuterated compound has nearly identical chemical properties to tramadol but possesses a slightly higher mass due to the presence of deuterium. This characteristic enables researchers to account for variations in the mass spectrometry process, leading to more accurate quantification of tramadol in biological samples.
Key Benefits:
- Improved Accuracy: Facilitates precise measurement by compensating for sample variability.
- Enhanced Sensitivity: Allows detection of lower concentrations of tramadol through improved signal clarity.
Tracer in Metabolic Studies
This compound serves as a tracer in metabolic studies. Researchers can administer this compound to subjects and subsequently track the labeled metabolites in biological fluids such as blood and urine. This application is crucial for understanding the metabolism of tramadol without interference from its non-deuterated form.
Research Insights:
- Metabolic Pathways: Helps elucidate how tramadol is processed by the body.
- Differentiation of Metabolites: Enables clear identification between tramadol and its metabolites, providing insights into pharmacodynamics and pharmacokinetics.
In Vitro Studies
In vitro experiments utilize this compound to investigate the mechanisms of action of tramadol. By studying its interactions with cells or tissues, researchers can gain valuable insights into how tramadol exerts its analgesic effects through various biological pathways.
Applications:
- Mechanistic Studies: Understanding receptor interactions and signaling pathways.
- Drug Development: Informing the design of new analgesics based on tramadol's action.
Analytical Method Development
Recent studies have highlighted the use of this compound in developing sensitive analytical methods for quantifying tramadol and its metabolites in human plasma. For instance, a high-throughput liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) method was developed that utilized Tramadol-d6 as an internal standard alongside paracetamol D4 .
Methodological Insights:
- Sample Preparation: Involves single-step protein precipitation to enhance efficiency.
- Validation Parameters: The method adheres to stringent guidelines set by regulatory authorities, ensuring reliability and accuracy in bioanalytical data .
Comparative Pharmacokinetics
This compound is also used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of tramadol formulations. It aids in establishing bioequivalence between different formulations by providing reliable data on plasma concentration levels over time .
Pharmacokinetic Parameters:
- Cmax (Maximum Concentration): Assesses peak plasma levels.
- AUC (Area Under Curve): Evaluates total drug exposure over time.
- Simultaneous Quantification Study : A study developed a sensitive LC-MS/MS method that successfully quantified tramadol and paracetamol using Tramadol-d6 as an internal standard, achieving over 90% quantification success across plasma samples .
- Pharmacokinetic Evaluation : A clinical study demonstrated that the pharmacokinetic parameters for tramadol were consistent across different formulations when using Tramadol-d6 as an internal standard, supporting its efficacy and safety profile .
- Metabolism Tracking : Research utilizing this compound provided insights into the metabolic pathways of tramadol, highlighting the importance of deuterated compounds in understanding drug metabolism without interference from non-labeled substances .
作用機序
Tramadol-d6 Hydrochloride exerts its effects through multiple mechanisms:
Opioid Receptor Agonism: It acts as an agonist at the mu-opioid receptors, leading to analgesic effects.
Serotonin and Norepinephrine Reuptake Inhibition: It inhibits the reuptake of serotonin and norepinephrine, enhancing inhibitory effects on pain transmission in the spinal cord.
Metabolite Activity: The metabolite O-desmethyl-tramadol-d6 also contributes to the analgesic effects by acting on the same receptors.
類似化合物との比較
Tramadol-d6 Hydrochloride can be compared with other similar compounds such as:
Tramadol Hydrochloride: The non-deuterated form, which has similar pharmacological effects but different metabolic stability.
O-desmethyl-tramadol: A primary active metabolite of Tramadol, which has a higher affinity for opioid receptors.
Codeine: Another opioid analgesic with a similar mechanism of action but different potency and side effect profile.
This compound is unique due to its deuterium content, which provides advantages in pharmacokinetic studies and metabolic stability.
生物活性
Tramadol-d6 Hydrochloride is a deuterated form of tramadol, a widely used analgesic. This article explores its biological activity, pharmacokinetics, and effects on various biological systems, supported by data tables and research findings.
1. Overview of this compound
Tramadol is a centrally acting analgesic with a complex mechanism of action. It acts as a non-selective agonist of the μ, δ, and κ opioid receptors, with a stronger affinity for the μ receptor. The deuterated version, Tramadol-d6, is primarily used in pharmacokinetic studies to trace the metabolism and distribution of tramadol in biological systems.
Tramadol exerts its analgesic effects through multiple pathways:
- Opioid Receptor Agonism : It binds to μ-opioid receptors, leading to pain relief.
- Norepinephrine and Serotonin Reuptake Inhibition : It inhibits the reuptake of these neurotransmitters, enhancing their analgesic effects.
- Interaction with Other Receptors : Tramadol also affects various receptors including:
- Alpha2-adrenoreceptors
- NMDA receptors
- TRPV1 (capsaicin receptor)
- Muscarinic receptors (M1 and M3)
These interactions contribute to its multifaceted analgesic properties and potential side effects .
3. Pharmacokinetics
The pharmacokinetics of this compound can be summarized as follows:
Parameter | Value |
---|---|
Bioavailability | ~75% (oral), ~77% (rectal) |
Cmax (oral administration) | ~300 µg/L |
Tmax (oral administration) | 1.6-1.9 hours |
Volume of Distribution | 2.6-2.9 L/kg |
Protein Binding | ~20% |
Tramadol-d6 exhibits similar pharmacokinetic properties to tramadol, with rapid absorption and extensive first-pass metabolism leading to various metabolites, primarily O-desmethyltramadol (M1), which is significantly more potent .
4.1 Toxicity Studies
A study investigating the toxicity of tramadol hydrochloride on juvenile zebrafish revealed insights into its biological impact:
Concentration (µg/L) | Total Length (mm) | Body Weight (mg) | Specific Growth Rate (%) |
---|---|---|---|
Control | 19.95 ± 2.83 | 63.80 ± 9.37 | 2.50 ± 0.17 |
0.2 | 19.89 ± 2.58 | 65.17 ± 6.21 | 2.53 ± 0.18 |
2 | 19.52 ± 2.99 | 61.58 ± 8.21 | 2.39 ± 0.16 |
20 | 19.68 ± 2.73 | 69.58 ± 9.35 | 2.50 ± 0.17 |
200 | 19.57 ± 2.94 | 63.90 ± 6.19 | 2.49 ± 0.19 |
600 | 19.42 ± 2.78 | 63.57 ± 6.58 | 2.47 ± 0.15 |
The study concluded that while low concentrations had minimal impact on growth metrics, higher concentrations may lead to adverse effects .
4.2 Clinical Studies
Clinical studies have demonstrated that tramadol-d6 can be effectively quantified in human plasma using high-throughput liquid chromatography coupled with tandem mass spectrometry:
- The method showed high sensitivity with a limit of detection at .
- The study involved bioequivalence testing between two fixed-dose combination products containing tramadol and paracetamol, revealing significant pharmacokinetic parameters that inform dosing strategies .
5. Conclusion
This compound serves as an essential tool in understanding the biological activity of tramadol through its metabolic pathways and pharmacological effects on pain modulation and potential toxicity in living organisms.
Continued research is necessary to fully elucidate the implications of tramadol-d6 in clinical settings, particularly regarding its safety profile and efficacy compared to traditional tramadol formulations.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Tramadol-d6 Hydrochloride in biological matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., O-desmethyl-tramadol-d6) to account for matrix effects and ionization variability. Sample preparation involves protein precipitation with methanol or acetonitrile followed by solid-phase extraction for plasma/serum . For spectrophotometric analysis, ternary complex formation with cobalt thiocyanate or molybdenum thiocyanate allows quantification in the range of 1–560 µg/mL .
Q. How should isotopic purity and stability of this compound be validated?
- Methodology : Verify isotopic purity (≥99 atom% D) via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Stability testing under accelerated conditions (e.g., 40°C/75% RH for 6 months) should follow ICH Q1A guidelines, with degradation products monitored using HPLC-UV (C18 column, trifluoroacetic acid/acetonitrile mobile phase) .
Q. What are the critical parameters for detecting related substances in this compound?
- Methodology : Employ thin-layer chromatography (TLC) with silica gel plates and ammonia vapor exposure to resolve impurities. For HPLC, use a Symmetry L7 column (or equivalent) with UV detection at 270 nm. System suitability requires baseline separation between Tramadol-d6 and impurities like O-desmethyl-tramadol (RRT ~0.9) .
Q. How is this compound used as an internal standard in pharmacokinetic studies?
- Methodology : Prepare a standard stock solution in methanol (1 mg/mL) and dilute with blank plasma to match the matrix. Validate linearity (1–500 ng/mL) and precision (CV ≤15%) using a calibration curve. Cross-validate against non-deuterated tramadol to confirm absence of isotopic interference .
Advanced Research Questions
Q. How can contradictory data between spectrophotometric and electrochemical assays for this compound be resolved?
- Methodology : Conduct comparative studies using certified reference materials (USP Tramadol Hydrochloride RS). For spectrophotometric methods (e.g., cobalt thiocyanate complexes), validate against HPLC-MS data to identify matrix interferences. For electrochemical sensors (e.g., CeO2/Al2O3 nanocomposites), optimize pH and electrode preconditioning to minimize false positives .
Q. What experimental design is optimal for assessing the bioequivalence of sustained-release formulations containing this compound?
- Methodology : Use a randomized, crossover study in healthy volunteers with single-dose (fasting/fed) and multiple-dose protocols. Collect serial blood samples (0–48 hr) and analyze plasma using validated LC-MS/MS. Apply two one-sided tests (TOST) for AUC and Cmax, requiring 90% CI within 80–125% .
Q. How do polymer matrices influence the controlled release of this compound?
- Methodology : Compare hydrophilic (HPMC) and hydrophobic (hydrogenated castor oil) matrices via dissolution testing (USP apparatus II, pH 6.8). Use kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to assess release mechanisms. For extended-release films, optimize chitosan-Eudragit NE30D blends (1:1 ratio) for sustained permeation .
Q. What strategies mitigate variability in thermal antinociception assays using this compound?
- Methodology : Standardize thermal probe placement (thoracic region) and baseline thresholds in animal models. Apply population pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations (Tramadol-d6 and M1 metabolite) with analgesic effect. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .
Q. How can advanced impurity profiling distinguish synthesis byproducts from degradation products in this compound?
- Methodology : Perform forced degradation studies (acid/alkali hydrolysis, oxidative stress) and characterize impurities via LC-QTOF-MS. Compare fragmentation patterns with reference standards (e.g., USP Tramadol Related Compound A RS). Use quantum chemical calculations to predict stability of deuterated vs. non-deuterated analogs .
Q. Methodological Best Practices
- Handling & Storage : Store this compound in airtight containers at 2–8°C to prevent deuterium exchange. Monitor moisture content via Karl Fischer titration (<0.5% w/w) .
- Bioanalytical Validation : Include ≥6 replicates at LLOQ and ULOQ for precision/accuracy. Assess matrix effects (post-column infusion) and carryover (<20% LLOQ) per FDA guidelines .
特性
IUPAC Name |
(1R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14?,16-;/m0./s1/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXEPBICJTCRU-YBDDLLAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。